

Pharmacokinetic comparison of (R)-Stiripentol vs racemic Stiripentol

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Compound of Interest

Compound Name: (R)-Stiripentol-d9

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A comprehensive analysis of the pharmacokinetic profiles of (R)-Stiripentol and its racemic mixture reveals significant stereoselective differences that influence the drug's efficacy and tolerability. Stiripentol, a chiral antiepileptic agent, is composed of two enantiomers: (R)-(+)-Stiripentol and (S)-(-)-Stiripentol.[1] The commercially available formulation is a racemic mixture of these two enantiomers.[1] Research indicates that the pharmacokinetic and pharmacodynamic properties of these enantiomers are notably distinct, with the (R)-enantiomer being the more potent and rapidly eliminated of the two.

Pharmacokinetic Profile Comparison

Studies in animal models have demonstrated enantioselectivity in both the anticonvulsant activity and the elimination kinetics of Stiripentol.[2] The (R)-(+)-enantiomer is reported to be 2.4 times more potent than the (S)-(-)-enantiomer.[2] This difference in potency is accompanied by a more rapid elimination of the (R)-(+)-enantiomer.

A significant finding is the marked metabolic interaction between the enantiomers when administered as a racemic mixture.[2] Following repeated administration of racemic Stiripentol, a substantial increase—as much as 5 to 6-fold—in the ratio of the less potent (S)-(-)-enantiomer to the more potent (R)-(+)-enantiomer is observed in brain tissue.[3] This enrichment of the less active enantiomer provides an explanation for the observed development of tolerance to the anticonvulsant effects of racemic Stiripentol.[3]

Furthermore, a unidirectional chiral inversion from (R)-Stiripentol to its (S)-antipode has been observed in rats, a phenomenon that appears to be dependent on the presence of the side-

chain double bond.[4] This conversion is thought to be mediated, at least in part, by an enantioselective conjugation process.[4]

The metabolism of Stiripentol is extensive and involves several cytochrome P450 isoenzymes, primarily CYP1A2, CYP2C19, and CYP3A4, as well as glucuronidation.[5][6][7]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of the individual enantiomers of Stiripentol based on a study in rats.

Pharmacokinetic Parameter	(+)-Stiripentol ((R)-enantiomer)	(-)-Stiripentol ((S)-enantiomer)
Brain EC50 (Anticonvulsant Effect)	15.2 µg/mL	36.1 µg/mL
Plasma Clearance	1.64 L/h/kg	0.557 L/h/kg
Elimination Half-life (t½)	2.83 hours	6.50 hours

Data sourced from a study using an intravenous pentylenetetrazol infusion seizure model in the rat.[2]

Experimental Protocols

The data presented above were derived from preclinical studies with specific experimental designs to elucidate the stereoselective pharmacokinetics of Stiripentol.

Protocol for Comparative Anticonvulsant Potency and Pharmacokinetics

1. Animal Model: The study utilized a rat model with an intravenous pentylenetetrazol-induced seizure model.[2]

2. Drug Administration:

- Separate groups of rats were administered either (+)-Stiripentol, (-)-Stiripentol, or the racemic mixture.[2]

3. Pharmacokinetic Analysis:

- Blood and brain samples were collected at various time points following drug administration. [3]
- A newly developed chiral High-Performance Liquid Chromatography (HPLC) assay was used to separate and quantify the concentrations of the individual enantiomers in the samples.[3]
- Key pharmacokinetic parameters including plasma clearance and elimination half-life were calculated from the concentration-time data.[2]

4. Pharmacodynamic Analysis:

- The anticonvulsant potency was determined by comparing the brain EC50 values for the anticonvulsant effect against pentylenetetrazol-induced clonic seizures.[2]

Protocol for Investigating Metabolic Chiral Inversion

1. Animal Model: Adult male Sprague-Dawley rats were used in this study.[4]

2. Drug Administration:

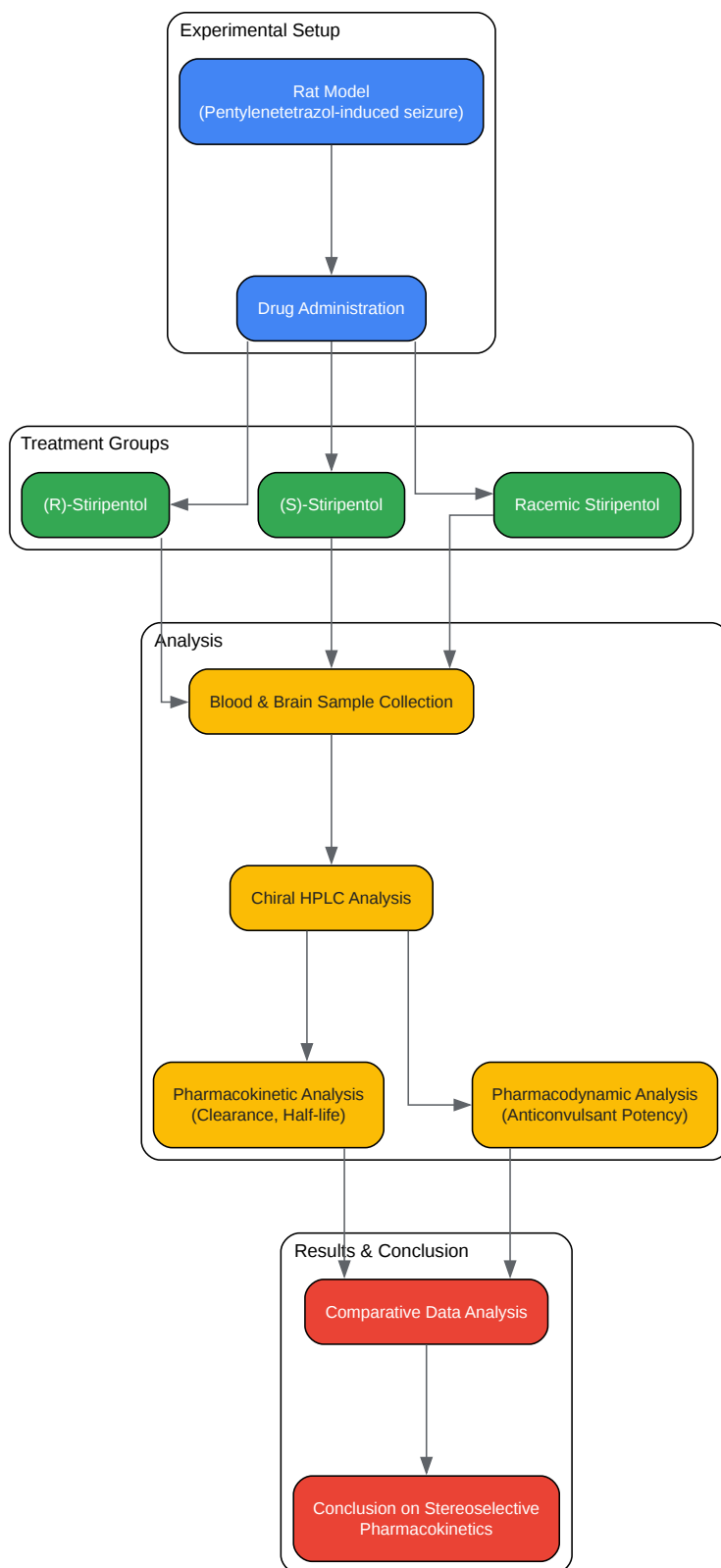
- A single oral dose (300 mg/kg) of the individual enantiomers, (R)-STP and (S)-STP, was administered to the rats.[4]

3. Mechanistic Studies:

- To understand the mechanism of chiral inversion, analogs of Stiripentol labeled with deuterium or oxygen-18 at the chiral center were used.[4]
- In some experiments, rats were pretreated with pentachlorophenol, an inhibitor of sulfation, to assess the role of conjugation in the inversion process.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the pharmacokinetic comparison of Stiripentol enantiomers.



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Caption: Workflow for the pharmacokinetic and pharmacodynamic comparison of Stiripentol enantiomers.

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References

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant potency and pharmacokinetics of (+)- and (-)-enantiomers of stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic chiral inversion of stiripentol in the rat. I. Mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
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